tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate

Vue d'ensemble

Description

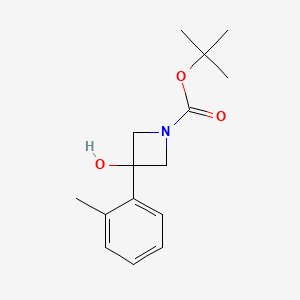

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H21NO3 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with o-tolyl groups under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in THF.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted azetidines.

Applications De Recherche Scientifique

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

- Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate

Uniqueness

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions with biological targets.

Activité Biologique

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate (CAS No. 1225439-73-5) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, focusing on its pharmacological potential and therapeutic applications.

- Molecular Formula : C₁₅H₂₁NO₃

- Molecular Weight : 263.34 g/mol

- Structure : The compound features a tert-butyl group, a hydroxyl group, and a 2-methylphenyl moiety attached to an azetidine ring.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of azetidine have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| Compound A | MRSA | 4–8 |

| Compound B | M. tuberculosis | 0.5–1.0 |

These findings suggest that the azetidine scaffold may be a promising lead in the development of new antimicrobial agents.

Anticancer Activity

Research has demonstrated that azetidine derivatives can inhibit cancer cell proliferation. In particular, compounds with structural similarities to this compound have been shown to possess selective cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (non-cancer) | >5 | - |

This selectivity indicates potential for therapeutic use in treating triple-negative breast cancer while minimizing effects on normal cells.

Study on Antimicrobial Efficacy

In a recent study published in MDPI, azetidine derivatives were evaluated for their activity against resistant bacterial strains. The results indicated that certain compounds exhibited MIC values below 1 μg/mL against both sensitive and resistant strains of M. tuberculosis, highlighting their potential as new therapeutic agents for treating tuberculosis infections .

Study on Cancer Cell Inhibition

Another study focused on the anticancer properties of azetidine derivatives, showing that specific compounds significantly inhibited the proliferation of MDA-MB-231 cells while sparing non-cancerous cells. The treatment led to increased levels of apoptosis markers, suggesting a mechanism involving caspase activation . This study underscores the importance of further exploring the structure-activity relationship within this compound class.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data suggest that this compound has favorable pharmacokinetic properties with moderate bioavailability and low toxicity at therapeutic doses in animal models .

Propriétés

IUPAC Name |

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-11-7-5-6-8-12(11)15(18)9-16(10-15)13(17)19-14(2,3)4/h5-8,18H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMZNVFKKSTTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CN(C2)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.